Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound classified within the benzimidazole family. This compound features a unique structure characterized by an amino group at the 6th position and a carboxylate ester group at the 4th position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities, which have made them significant in medicinal chemistry and drug development. Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is particularly noted for its potential applications in enzyme inhibition and as an antimicrobial and anticancer agent .
The synthesis of methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate typically involves cyclization reactions. A common synthetic route includes the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, such as triethylamine. This reaction is performed under reflux conditions to facilitate the formation of the benzimidazole ring structure.
The molecular formula of methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate is C₉H₉N₃O₂, with a molecular weight of approximately 191.19 g/mol. The compound's structure includes:
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate can participate in various chemical reactions due to its functional groups. These include:
The reactivity profile of this compound makes it a valuable intermediate for synthesizing more complex molecules in medicinal chemistry .
The mechanism of action for methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or interfere with cellular pathways, contributing to its therapeutic effects. For instance, its potential as an enzyme inhibitor suggests that it could modulate metabolic processes relevant to disease states.
Research indicates that compounds within the benzimidazole class often target protein kinases and other enzymes involved in cancer progression and microbial resistance .
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate has several scientific applications:
Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate (CAS: 1422205-93-3) follows systematic IUPAC naming based on the benzimidazole numbering system. The parent heterocycle designates the fusion site as benzo[d]imidazole, with the imidazole nitrogen at position 1. Key substituents include:
Structural Analogues and Positional Isomers:Table 1: Key Structural Analogues and Positional Isomers
Compound Name | Substitution Pattern | CAS Number | Key Structural Differences |
---|---|---|---|
Methyl 4-amino-1H-benzo[d]imidazole-6-carboxylate | Amino at C4, ester at C6 | 1419109 (PubChem) | Functional group transposition altering dipole moment |
6-Amino-1H-benzo[d]imidazole-4-carboxylic acid | Carboxylic acid at C4 | 1337880-99-5 | Hydrolyzed ester enhancing hydrophilicity |
6-Amino-1H-benzo[d]imidazole-4-carbaldehyde | Aldehyde at C4 | N/A | Oxidized form with enhanced electrophilicity |
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | N-methylation, unsubstituted C4/C5 | 131020-50-3 | Blocked tautomerism altering acidity |
The positional isomer methyl 4-amino-1H-benzo[d]imidazole-6-carboxylate (CAS: 1419109) demonstrates how transposition of the amino and ester groups significantly alters electronic distribution. This isomer exhibits a reversed dipole moment compared to the 6-amino-4-ester derivative, potentially modifying its binding affinity to biological targets [2]. The hydrolyzed derivative 6-amino-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 1337880-99-5) offers enhanced aqueous solubility and metal-chelating capability via the free carboxylic acid [4].
Benzimidazole chemistry originated in 1872 with Hoebrecker's synthesis via reduction of 2-nitro-4-methylacetanilide. Significant milestones include:
The structural evolution demonstrates strategic substituent engineering: Early derivatives prioritized C2 substitutions (albendazole's carbamate group), while later developments exploited N1-alkylation (telmisartan's biphenylmethyl group) and C5/C6 functionalization. Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate represents a contemporary approach focusing on multifunctional substitution—combining electron-donating (6-NH₂) and electron-withdrawing (4-COOMe) groups to create push-pull electronic systems ideal for biomolecular interactions [5] [8].
Substituent positioning on the benzimidazole nucleus critically determines pharmacological activity through three primary mechanisms:
Electronic Modulation:
Steric Orientation:
Hydrogen Bonding Capacity:
Table 2: Structure-Activity Relationship (SAR) Findings for Benzimidazole Substitutions
Position | Optimal Substituent | Biological Impact | Mechanistic Insight |
---|---|---|---|
N1 | Aromatic methylene (e.g., biphenylmethyl) | Angiotensin receptor antagonism (telmisartan) | Enhances hydrophobic pocket binding |
C2 | Propyl/butyl chains or phenyl rings | PPARγ agonism (EC₅₀ = 0.27 μM) | Hydrophobic interaction with LBD |
C4 | Carboxylate/carboxamide | CB2 receptor agonism (Ki = 3.3 nM) | Hydrogen bonding with serine residues |
C5/C6 | Amino/cyano groups | Antiviral activity (HCV inhibition) | Mimics purine nucleobases |
C6 | Amino group | Enhanced DNA intercalation | Additional H-bonding with nucleotide bases |
Position-specific effects are particularly pronounced for methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate: The C6-amino group significantly elevates π-electron density at adjacent positions (C5/C7), enhancing nucleophilic character. Conversely, the C4-ester withdraws electrons, creating a polarized system ideal for interactions with electron-deficient biological targets. This precise substitution pattern differentiates it from the less active C7-amino isomer and highlights the critical role of regiochemistry in benzimidazole drug design [5] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: